molecular formula C10H13NO2 B1345941 4-Methyl-L-phenylalanine CAS No. 7758-37-4

4-Methyl-L-phenylalanine

Cat. No.: B1345941
CAS No.: 7758-37-4
M. Wt: 179.22 g/mol
InChI Key: DQLHSFUMICQIMB-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-L-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLHSFUMICQIMB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228249
Record name 4-Methylphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-87-3, 7758-37-4
Record name 4-Methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1991-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenylalanine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylphenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Non Canonical Amino Acid Research

4-Methyl-L-phenylalanine belongs to a class of molecules known as non-canonical amino acids (ncAAs). Unlike the 20 standard proteinogenic amino acids that are genetically coded for in most organisms, ncAAs are not naturally incorporated into proteins during translation. However, the field of genetic code expansion has developed techniques to site-specifically incorporate ncAAs like this compound into proteins. acs.orgnih.gov This allows researchers to introduce novel chemical functionalities into proteins, thereby expanding their structural and functional diversity beyond what is accessible through natural evolution. nih.gov

The incorporation of ncAAs is a powerful tool for studying protein structure and function. chemimpex.com For instance, the introduction of a modified amino acid can serve as a probe to investigate the local environment within a protein. acs.orgnih.gov The unique properties of the ncAA can report on factors such as local hydration, electric fields, and conformational changes. nih.gov This information is invaluable for understanding how proteins work at a molecular level.

Significance of the 4 Methylphenylalanine Scaffold in Molecular Design

The 4-methylphenylalanine scaffold, characterized by a methyl group at the para position of the phenyl ring, imparts specific and advantageous properties to molecules in which it is incorporated. chemimpex.com This methyl group enhances the hydrophobicity of the amino acid, which can influence protein folding, stability, and interactions with other molecules. chemimpex.comchemimpex.com

In the realm of medicinal chemistry, the 4-methylphenylalanine scaffold is considered a "privileged structure". nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The hydrophobic nature of the 4-methylphenyl group can lead to improved binding at receptor sites and can enhance the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes. chemimpex.comasianpubs.org For example, peptides containing N-methylated phenylalanine derivatives have shown promise as blood-brain barrier shuttles. acs.org

The strategic placement of the methyl group on the phenyl ring can also influence the conformation of peptides, making it a valuable tool in the design of peptidomimetics and other therapeutic agents. chemimpex.com By restricting the conformational flexibility of a peptide, researchers can lock it into a bioactive conformation, leading to increased potency and selectivity. asianpubs.org

Overview of Current Research Trajectories and Potential Applications of Modified Phenylalanine Derivatives

Direct Synthesis Approaches to this compound

Direct synthesis methods aim to produce this compound efficiently. These approaches often leverage biocatalysis to achieve the desired stereochemistry.

Enzymatic Stereoinversion and Asymmetric Synthesis Strategies for Alkyl-Substituted Amino Acids

Enzymatic methods have emerged as powerful tools for the asymmetric synthesis of D- and L-amino acids. acs.org A chemo-enzymatic process can be used to achieve the stereoinversion of one enantiomer from a racemic mixture, resulting in high enantiomeric excess (>99%) and product yields over 90%. acs.org This strategy often involves an enantioselective oxidase biocatalyst paired with a non-selective chemical reducing agent. acs.org

One such biocatalytic approach involves an in vivo cascade within an E. coli cell factory for the asymmetric synthesis of D-amino acids through the stereoinversion of their L-counterparts. nih.gov This system co-expresses L-amino acid deaminase (LAAD), meso-diaminopimelate dehydrogenase (DAPDH), and formate (B1220265) dehydrogenase (FDH). nih.gov The LAAD catalyzes oxidative deamination of the L-amino acid, and the DAPDH performs reductive amination to yield the D-amino acid. nih.gov While this specific study focused on producing D-amino acids, the principle of enzymatic stereoinversion is broadly applicable. For instance, engineered biocatalysts have been used for the asymmetric synthesis of D-phenylalanines, and in some cases, the conversion of L-4-methyl-phenylalanine was observed, indicating the potential for stereoinversion of this substrate. acs.org

Another strategy is dynamic kinetic resolution (DKR), which has been successfully applied to the synthesis of β-branched aromatic α-amino acids. nih.gov This process uses a transaminase to establish two adjacent stereocenters with high diastereo- and enantioselectivity in a single step. nih.gov The use of thermophilic enzymes allows reactions to be run at elevated temperatures, which can improve yields for various substrates, particularly those with substitutions on the aromatic ring. nih.gov

Enzyme SystemSubstrate(s)Product(s)Key Feature
LAAD/DAPDH/FDH in E. coliL-amino acids (e.g., L-Phe)D-amino acidsIn vivo cascade for stereoinversion. nih.gov
Engineered Biocatalystsl-Tyr, l-4-methyl-PheCorresponding D-amino acidsModerate conversions of 45.3% and 67.4% were achieved respectively. acs.org
Aromatic Amino Acid Aminotransferases (ArATs)β-branched aromatic α-ketoacidsβ-branched aromatic α-amino acidsDynamic kinetic resolution establishing two stereocenters. nih.gov

Enantioselective Synthesis of Modified Phenylalanine Derivatives

Enantioselective synthesis provides a direct route to optically pure amino acids, avoiding the need for resolving racemic mixtures. Several powerful methods have been developed for preparing modified phenylalanine derivatives.

Asymmetric Hydrogenation of Acetamidoacrylate Derivatives

A prominent method for producing enantiomerically pure phenylalanine analogues is the asymmetric hydrogenation of prochiral acetamidoacrylate derivatives. nih.govpatentdigest.orgresearchgate.netjst.go.jp This reaction typically employs a chiral catalyst to achieve high enantioselectivity. researchgate.net A library of six phenylalanine analogues, including 2'-methyl-, 2',6'-dimethyl-, and 3',5'-dimethyl-L-phenylalanine, was synthesized using this approach. nih.govpatentdigest.orgjst.go.jp The L-configuration of the resulting amino acid derivatives was confirmed through enzymatic digestion and X-ray analysis. nih.govjst.go.jp This method has been shown to yield products with high enantiomeric excess (ee), often exceeding 94%. researchgate.net

Phenylalanine Analogue SynthesizedMethodOutcome
2'-methyl-L-phenylalanineAsymmetric hydrogenation of acetamidoacrylate derivativeEnantioselective synthesis confirmed by X-ray analysis. nih.govpatentdigest.orgjst.go.jp
2',6'-dimethyl-L-phenylalanineAsymmetric hydrogenation of acetamidoacrylate derivativeEnantioselective synthesis confirmed by X-ray analysis. nih.govpatentdigest.orgjst.go.jp
3',5'-dimethyl-L-phenylalanineAsymmetric hydrogenation of acetamidoacrylate derivativeEnantioselective synthesis confirmed by X-ray analysis. nih.govpatentdigest.orgjst.go.jp
2',4',6'-trimethyl-L-phenylalanineAsymmetric hydrogenation of acetamidoacrylate derivativeEnantioselective synthesis confirmed by X-ray analysis. nih.govpatentdigest.orgjst.go.jp

Chiral Auxiliary-Mediated Alkylation Approaches

The use of chiral auxiliaries is a classic and effective strategy for asymmetric synthesis. nih.govharvard.edu The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. Pseudoephenamine has been identified as a versatile chiral auxiliary that is free from regulatory restrictions and provides remarkable stereocontrol in alkylation reactions, particularly for forming quaternary carbon centers. nih.govharvard.edu Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification, and show high diastereoselectivities in alkylation reactions. nih.govharvard.edu In some cases, pseudoephenamine has been shown to be superior to the more commonly used pseudoephedrine, especially in reactions that form products with α-quaternary carbon centers. nih.govharvard.edu

Another approach utilized a chiral auxiliary derived from D-phenylalanine to synthesize all four isomers of β-methylphenylalanine. renyi.hu This methodology demonstrates the power of using readily available chiral building blocks to direct the synthesis of more complex, non-canonical amino acids. renyi.hu

Phase Transfer Catalysis in Chiral Amino Acid Synthesis

Phase-transfer catalysis (PTC) offers a practical and scalable method for the asymmetric synthesis of α-amino acids. acs.orgnih.gov This technique typically involves simple experimental procedures, mild reaction conditions, and environmentally benign reagents. acs.org The key to enantioselectivity is the use of a chiral phase-transfer catalyst, often a chiral quaternary ammonium (B1175870) salt. nih.govorganic-chemistry.org

Structurally well-defined C2-symmetric chiral quaternary ammonium salts have been developed that effectively catalyze the highly enantioselective alkylation of aldimine Schiff bases of glycine (B1666218) tert-butyl esters. organic-chemistry.orgacs.org This approach provides access to a wide variety of α,α-dialkyl-α-amino acids. organic-chemistry.org The design of these catalysts is crucial; for example, introducing 3,4,5-trifluorophenyl substituents on the catalyst can enhance enantioselectivity. organic-chemistry.org Quaternary ammonium salts derived from cinchona alkaloids are also widely used as they are readily prepared from inexpensive natural products. thieme-connect.com The asymmetric alkylation of N-diphenylmethylene glycine imines using these catalysts has become a promising method for synthesizing various natural and synthetic amino acids. thieme-connect.com

Catalyst TypeSubstrateReaction TypeKey Advantage
C2-Symmetric Chiral Quaternary Ammonium SaltsAldimine Schiff base of glycine tert-butyl esterSolid-liquid phase transfer catalytic alkylationHigh enantioselectivity and versatility. organic-chemistry.org
Cinchona Alkaloid-Derived Quaternary Ammonium SaltsN-diphenylmethylene glycine imineAsymmetric alkylationInexpensive and readily available catalysts. thieme-connect.com

Preparation of Protected this compound for Bioconjugation and Peptide Synthesis

For applications in peptide synthesis and bioconjugation, the functional groups of amino acids must be temporarily protected. researchgate.net The most common protecting group for the α-amino group in solid-phase peptide synthesis is the fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comcymitquimica.com

Fmoc-4-methyl-L-phenylalanine is a key building block for incorporating this non-canonical amino acid into peptides. chemimpex.comcymitquimica.com The 4-methylphenyl side chain enhances hydrophobic interactions, which can improve the stability and solubility of the resulting peptides. chemimpex.com The Fmoc group is stable under the conditions used for peptide bond formation but can be selectively removed to allow for sequential elongation of the peptide chain. cymitquimica.com

The synthesis of protected amino acids is crucial for their use as building blocks. For instance, the palladium-catalyzed reaction of N-Boc-4-trimethylstannyl-L-phenylalanine methyl ester with various iodides and triflates can produce a range of 4-arylphenylalanines. researchgate.net Similarly, the enantioselective synthesis of protected L-4-[sulfonamido(methyl)]phenylalanine has been described, highlighting methods to create functionalized phenylalanine derivatives ready for peptide synthesis. acs.org These protected amino acids are vital for creating diverse peptide libraries and for developing new peptide-based therapeutics. chemimpex.com

Fmoc-Protected Derivatives of this compound in Solid-Phase Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), and its application to this compound is crucial for the creation of custom peptides. chemimpex.com Fmoc-4-Methyl-L-phenylalanine serves as a key building block, allowing for the efficient and selective incorporation of this hydrophobic amino acid into growing peptide chains. chemimpex.com The Fmoc group shields the amino functionality, preventing unwanted side reactions during peptide coupling. This protection is readily removed under mild basic conditions, typically with piperidine, to allow for the next amino acid to be added to the sequence.

The presence of the 4-methylphenyl side chain in this derivative enhances the hydrophobic interactions within the resulting peptide, which can be a desirable characteristic for influencing peptide folding, stability, and interaction with biological targets. chemimpex.comcymitquimica.com Researchers utilize Fmoc-4-Methyl-L-phenylalanine in the synthesis of bioactive peptides and peptidomimetics, where the methyl group can modulate the pharmacological properties of the molecule. chemimpex.comcymitquimica.com Its use in combinatorial chemistry also facilitates the generation of peptide libraries for screening various biological activities. chemimpex.com

Boc-Protected Derivatives of this compound in Pharmaceutical Research

The tert-butyloxycarbonyl (Boc) group represents another widely used protecting group in peptide synthesis and is particularly relevant in pharmaceutical research. Boc-4-Methyl-L-phenylalanine is a key intermediate in the synthesis of various organic compounds used in the agrochemical, pharmaceutical, and dyestuff industries. fishersci.bethermofisher.com The Boc group, like the Fmoc group, protects the amino acid's amine function during chemical transformations. chembk.com

This protected derivative is a versatile building block for creating more complex molecules with potential therapeutic applications. chemimpex.com Its use as an active pharmaceutical intermediate highlights its importance in the drug development pipeline. fishersci.bethermofisher.com

DerivativeProtecting GroupKey Application
Fmoc-4-Methyl-L-phenylalanineFmocSolid-Phase Peptide Synthesis
Boc-4-Methyl-L-phenylalanineBocPharmaceutical Intermediate

Generation of Novel Phenylalanine Derivatives for Specific Research Probes

The ability to introduce specific functional groups into the phenylalanine scaffold allows for the creation of powerful research tools. These novel derivatives serve as probes to investigate biological processes with high precision.

Synthesis of Azido-Modified Phenylalanines

Azido-modified phenylalanine analogs are invaluable tools in chemical biology, primarily for their utility in bioorthogonal "click" chemistry reactions. chemimpex.com The synthesis of these compounds, such as 4-azido-L-phenylalanine and its derivatives, enables the site-specific introduction of an azide (B81097) group into peptides and proteins. nih.govebi.ac.uk This azide moiety can then be selectively reacted with an alkyne-containing molecule, allowing for the attachment of fluorescent tags, affinity labels, or other probes. chemimpex.com

One synthetic approach involves a multi-step process starting from L-phenylalanine to produce 4-azido-L-phenylalanine. ebi.ac.uk Another strategy focuses on the synthesis of N-Fmoc-protected 3-azido-4-fluoro-L-phenylalanine, a photoactive analog, using Schöllkopf's alkylation method. tandfonline.comtandfonline.com This method involves the diastereoselective alkylation of a bislactim ether auxiliary. tandfonline.com Recent advancements have also explored biocatalytic cascades for the synthesis of 4-azido-phenylalanine from its corresponding aldehyde or carboxylic acid, offering a more sustainable route. biorxiv.org

The azide group's vibrational properties also make it a useful reporter for studying local protein environments. nih.gov A series of azidophenylalanine residues with the azide at varying distances from the aromatic ring have been synthesized to probe protein hydration with high spatial resolution. nih.gov

Synthesis of Cyano-Modified Phenylalanines

The introduction of a cyano group into the phenylalanine ring offers a unique spectroscopic probe. The synthesis of cyano-modified phenylalanines has been explored for various applications, including their use as fluorescent probes. rsc.org For instance, a p-cyanophenyl derivative of L-phenylalanine has been synthesized and incorporated into peptides to study peptide-membrane interactions, exhibiting fluorescence emission around 295–305 nm. rsc.org

Synthesis of Fluorescent Phenylalanine Analogues

Fluorescent amino acids are powerful tools for studying protein dynamics, folding, and interactions. rsc.org While natural aromatic amino acids like phenylalanine have intrinsic fluorescence, their quantum yields are often low. rsc.org Therefore, the synthesis of novel fluorescent phenylalanine analogs with improved photophysical properties is an active area of research. rsc.orgresearchgate.net

One common strategy for creating fluorescent phenylalanine analogs is through the Suzuki-Miyaura reaction, which couples iodinated phenylalanine derivatives with polyaromatic boronic acids to generate terphenyl or other polyaromatic structures. rsc.org Another approach involves the synthesis of biphenyl-phenylalanine isomers, which have shown useful fluorescent properties and can be incorporated into proteins with minimal structural perturbation. nih.gov These fluorescent analogs can be used in Förster Resonance Energy Transfer (FRET) experiments to measure distances and conformational changes within proteins. nih.gov

Synthesis of Aminoalkyl-Substituted Phenylalanines

The introduction of an aminoalkyl group onto the phenylalanine side chain can impart unique properties to the amino acid, such as altered charge and reactivity. The synthesis of these derivatives is important for creating peptides with modified biological activities. For example, Boc-4-(aminomethyl)-L-phenylalanine is a versatile intermediate used in the development of pharmaceuticals and other chemical products. biosynth.com

The synthesis of aminoalkyl derivatives can be achieved through multi-step chemical processes. For instance, the synthesis of O6-aminoalkyl hispidol (B191410) analogs involves the O-alkylation of a hispidol precursor with an appropriate aminoalkyl chloride. nih.gov These synthetic strategies provide access to a diverse range of phenylalanine analogs with tailored functionalities for specific research and therapeutic applications.

Role of this compound as a Non-Canonical Amino Acid (ncAA)

This compound serves as a synthetic analogue of the canonical amino acid L-phenylalanine, distinguished by the presence of a methyl group at the para-position of the phenyl ring. This seemingly subtle modification imparts distinct properties that are leveraged in advanced biochemical and biotechnological applications.

The site-specific incorporation of this compound and other ncAAs into proteins is made possible through the powerful technology of genetic code expansion. acs.org This approach enables the reassignment of a codon, typically a nonsense or "stop" codon like the amber codon (UAG), to encode for an ncAA. acs.orgoup.com The process requires the introduction of an orthogonal translation system into the host organism, which functions independently of the cell's endogenous translational machinery. acs.orgoup.com

This orthogonal system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). acs.orgoup.com The engineered aaRS is specifically designed to recognize and charge the ncAA, in this case, this compound, onto the cognate tRNA. This ncAA-charged tRNA then recognizes the designated codon (e.g., UAG) in the messenger RNA (mRNA) sequence of the target protein, leading to the incorporation of the ncAA at that specific site during ribosomal protein synthesis. oup.com This technology has been successfully implemented in various organisms, from bacteria like E. coli to eukaryotic cells, for the production of proteins with precisely placed ncAAs. nih.govacs.org

The successful incorporation of various phenylalanine derivatives, including those with modifications on the phenyl ring, has been widely demonstrated. acs.orgbiorxiv.org For instance, researchers have engineered systems for the incorporation of ncAAs like 4-azido-L-phenylalanine and 4-acetyl-L-phenylalanine, highlighting the versatility of genetic code expansion for introducing diverse functionalities. biorxiv.org

Central to the success of genetic code expansion is the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. acs.orgnih.gov These pairs must meet two critical criteria: the engineered aaRS should not aminoacylate any of the host cell's endogenous tRNAs with the ncAA, and the engineered tRNA should not be recognized and charged by any of the host's endogenous aaRSs. nih.gov

Significant progress has been made in engineering these orthogonal pairs, with many systems derived from archaeal species such as Methanocaldococcus jannaschii (Mj) and Methanosarcina mazei (Mm). mdpi.complos.org The tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS) systems from these organisms have proven to be particularly robust and adaptable scaffolds for engineering new specificities towards a wide range of ncAAs. mdpi.complos.orgresearchgate.net

The process of engineering these synthetases often involves directed evolution and site-directed mutagenesis of the enzyme's active site. oup.com By modifying key residues within the amino acid binding pocket, researchers can alter the synthetase's specificity to favor the desired ncAA, such as this compound, over its canonical counterparts. oup.com For example, mutations in the active site of MjTyrRS have been shown to enable the incorporation of various phenylalanine analogs. researchgate.net The selection of successful mutants is often facilitated by fluorescence-activated cell sorting (FACS) or other high-throughput screening methods. researchgate.net

Table 1: Examples of Engineered Orthogonal Systems for ncAA Incorporation

Orthogonal System OriginTarget ncAA FamilyCommon Engineering Strategy
Methanocaldococcus jannaschii TyrRS/tRNAPhenylalanine derivativesActive site mutagenesis and directed evolution
Methanosarcina mazei PylRS/tRNALysine and Phenylalanine derivativesDirected evolution and rational design
E. coli TyrRS/tRNAVarious aromatic amino acidsEngineering for altered substrate specificity

This table provides a generalized overview. Specific mutations and strategies vary widely depending on the target ncAA.

The introduction of an ncAA and its corresponding orthogonal translation system can potentially impact the fidelity and efficiency of protein synthesis. Maintaining high translational fidelity is crucial to ensure that the ncAA is incorporated only at the designated site and that the endogenous protein synthesis machinery is not compromised. nih.gov

Aminoacyl-tRNA synthetases possess editing mechanisms to prevent the misincorporation of incorrect amino acids. nih.govmdpi.com When engineering an orthogonal aaRS for an ncAA, it is important that these fidelity mechanisms are either preserved or that the engineered enzyme exhibits high specificity for the target ncAA. mdpi.com The structural similarity of this compound to L-phenylalanine presents a challenge, as the endogenous phenylalanyl-tRNA synthetase (PheRS) could potentially recognize and incorporate it, or the engineered synthetase might still have some affinity for L-phenylalanine. However, studies have shown that it is possible to engineer PheRS with altered specificity. nih.gov

The efficiency of protein synthesis can also be affected. The competition between the suppressor tRNA charged with the ncAA and release factors at the stop codon can influence the yield of the full-length, modified protein. biorxiv.org In some cases, the incorporation of ncAAs can be less efficient than that of canonical amino acids, leading to lower protein yields. researchgate.net However, optimization of the orthogonal system, including the expression levels of the synthetase and tRNA, can significantly improve the efficiency of ncAA incorporation. biorxiv.org

Contribution to Peptide Design and Synthesis

Beyond its use in recombinant protein engineering, this compound is a valuable component in the chemical synthesis of peptides, where it can be used to modulate their structure and function.

This compound, typically in its Fmoc-protected form (Fmoc-4-methyl-L-phenylalanine), is widely used as a building block in solid-phase peptide synthesis (SPPS). chemimpex.comacs.orgcymitquimica.com SPPS is a cornerstone technique for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. acs.org The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus of the amino acid, which is removed at each cycle to allow for the coupling of the next amino acid in the sequence. chemimpex.com

The use of Fmoc-4-methyl-L-phenylalanine allows for its precise placement within a synthetic peptide sequence. acs.orgthieme-connect.com This enables the systematic study of how this specific modification influences peptide properties. The synthesis of peptide libraries incorporating this compound at various positions is a common strategy for exploring structure-activity relationships. chemimpex.com

The introduction of the methyl group on the phenyl ring of phenylalanine has a significant impact on the physicochemical properties of the amino acid and, consequently, the peptides in which it is incorporated. The methyl group increases the hydrophobicity of the side chain compared to phenylalanine. chemimpex.comcymitquimica.com This enhanced hydrophobicity can strengthen hydrophobic interactions within a peptide or between a peptide and its biological target. chemimpex.com

Design of Bioactive Peptides with Enhanced Efficacy and Stability

The incorporation of this compound into peptide sequences is a strategic approach to enhance their therapeutic potential. The defining feature of this non-canonical amino acid is the methyl group attached to the para position of the phenyl ring. This modification significantly increases the hydrophobicity of the amino acid side chain compared to its natural counterpart, L-phenylalanine. chemimpex.comchemimpex.com This enhanced hydrophobicity promotes stronger interactions within the peptide structure and with its biological target, which can lead to improved efficacy. chemimpex.com

Research has demonstrated that the presence of the 4-methylphenyl side chain can bolster the stability of peptides. chemimpex.comchemimpex.com By contributing to the conformational stability of the peptide backbone, this compound helps maintain the peptide's active three-dimensional shape, making it more resistant to enzymatic degradation. chemimpex.comnih.gov This increased stability is a critical attribute for therapeutic peptides, as it can prolong their half-life in biological systems. Consequently, this amino acid derivative is a valuable component in the development of peptide-based drugs, particularly in fields like oncology and immunology where such therapies are becoming more prevalent. chemimpex.com The improved stability and solubility characteristics facilitate the creation of therapeutics with heightened efficacy. chemimpex.comchemimpex.com

Protein Engineering and Structure-Function Relationship Investigations

Creation of Modified Proteins with Enhanced or Novel Properties

In the field of protein engineering, this compound serves as a building block for creating modified proteins with enhanced or novel functionalities. chemimpex.com The site-specific incorporation of such non-canonical amino acids allows for precise control over a protein's structure and function, moving beyond the limitations of the 20 standard amino acids. rsc.org The introduction of the methyl group on the phenyl ring influences the protein's local environment, contributing to its hydrophobic character and impacting the conformational stability of the entire polypeptide. chemimpex.com

This strategic modification can lead to proteins with improved characteristics, such as increased stability, altered catalytic activity, or tailored binding affinities for specific ligands. These engineered proteins are highly valuable in both biotechnology and pharmaceutical development. chemimpex.comchemimpex.com For instance, enhancing the stability of an industrial enzyme or improving the target binding of a therapeutic protein can have significant practical advantages. The ability to introduce novel functional groups through derivatives of phenylalanine is a key strategy in producing therapeutic proteins and biomaterials with customized properties.

Research AreaApplication of this compoundOutcomeReference
Protein Engineering Incorporation into polypeptides to alter biophysical properties.Creation of modified proteins with enhanced conformational stability. chemimpex.com
Biotechnology Use as a building block in protein synthesis.Development of proteins with novel properties for industrial and therapeutic use. chemimpex.com
Drug Development Synthesis of novel therapeutic agents.Improved efficacy and selectivity of protein-based drugs. chemimpex.comrsc.org

Probing Protein Interactions and Folding Dynamics

This compound is utilized as a subtle yet effective probe for investigating the intricate details of protein structure and dynamics. chemimpex.comchemimpex.com The methyl group, while seemingly a minor addition, can provide significant insights into protein interactions and the mechanics of protein folding. semanticscholar.org

In one study, researchers systematically replaced phenylalanine with methylated versions, including this compound, in a zinc finger miniprotein to study the rotational mobility of the aromatic ring within the protein's hydrophobic core. semanticscholar.org This "methyl hopping" strategy breaks the rotational symmetry of the phenyl side chain, providing additional structural information and allowing for a detailed description of the protein's internal dynamics. semanticscholar.org This method is particularly useful for studying thermolabile systems where other techniques that require wide temperature ranges are not feasible. semanticscholar.org

Furthermore, related phenylalanine derivatives containing spectroscopic probes like cyano (-CN) or azido (B1232118) (-N₃) groups are widely used to report on local protein environments. nih.govnih.govacs.orgnih.gov These probes, incorporated site-specifically, allow researchers to use techniques like infrared (IR) spectroscopy and Fluorescence Resonance Energy Transfer (FRET) to measure changes in the local environment, hydration, and conformational heterogeneity during protein folding and interaction events. nih.govacs.orgnih.gov The insights gained from probes like this compound and its more complex cousins are crucial for understanding the fundamental principles that govern protein structure-function relationships. chemimpex.comchemimpex.com

Research FocusMethodologyKey FindingsReference
Internal Protein Dynamics Substitution of Phenylalanine with methylated derivatives (including this compound) in a zinc finger motif.The methyl group provides additional structural constraints, allowing for detailed analysis of the phenyl ring's rotational mobility and the dynamics of the hydrophobic core. semanticscholar.org
Protein Folding Site-specific incorporation of L-4-Cyanophenylalanine (pCNPhe) as a FRET donor to probe the unfolding of T4 lysozyme.Changes in FRET efficiency between pCNPhe and Tryptophan residues revealed the disruption of the hydrophobic core during urea-induced denaturation. acs.org
Local Protein Environments Use of 4-azidomethyl-L-phenylalanine as a vibrational reporter in superfolder green fluorescent protein (sfGFP).The azide group's vibrational frequency is sensitive to the local protein environment, serving as a stable and specific probe. nih.govacs.orgnih.gov

Applications in Combinatorial Chemistry for Peptide Library Generation and Screening

The unique properties of this compound make it a valuable component in the field of combinatorial chemistry, specifically for the generation and screening of peptide libraries. chemimpex.com Combinatorial chemistry allows for the rapid synthesis of a vast number of different but related molecules, which can then be screened for specific biological activities, such as binding to a therapeutic target. nih.gov

The use of non-canonical amino acids like this compound greatly expands the chemical diversity of these libraries beyond what is possible with the 20 proteinogenic amino acids. chemimpex.com5z.com This increased diversity enhances the probability of discovering novel peptide-based ligands, enzyme inhibitors, or receptor agonists/antagonists. nih.gov this compound is incorporated into diverse peptide libraries, which are then used to screen for potential therapeutic candidates. chemimpex.com

Methods such as "split-mix" synthesis for one-bead-one-compound (OBOC) libraries or automated affinity selection mass spectrometry (AS-MS) are employed to create and screen these libraries efficiently. rsc.orgnih.gov The inclusion of this compound can lead to the identification of hit compounds with improved properties, such as higher binding affinity, due to the favorable hydrophobic interactions provided by the methyl group. chemimpex.complos.org This approach facilitates advancements in drug discovery and personalized medicine by accelerating the identification of potent and selective peptide-based therapeutics. chemimpex.comrsc.org

Spectroscopic and Vibrational Probe Applications in Protein Science

Development and Characterization of Phenylalanine-Based Spectroscopic Probes

The development of phenylalanine-based spectroscopic probes has significantly advanced our ability to investigate local protein environments. These probes are designed to have unique spectroscopic signatures that are sensitive to their immediate surroundings, providing insights into local polarity, hydration, and electric fields. Analogs of phenylalanine are particularly useful as they can be genetically incorporated into proteins with high fidelity, replacing a natural amino acid.

Several derivatives of phenylalanine have been synthesized and characterized for this purpose. These include compounds with nitrile, azide (B81097), and nitro groups attached to the phenyl ring. The choice of the reporter group is dictated by its spectroscopic properties, such as a strong infrared absorption in a region of the spectrum with minimal interference from the protein backbone and other side chains. For instance, 4-cyano-L-phenylalanine has been widely used due to the sensitivity of its nitrile stretching vibration to the local environment.

The characterization of these probes involves a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These studies are often complemented by computational methods, such as molecular dynamics (MD) simulations, to provide a detailed molecular interpretation of the experimental data. The development of efficient and scalable synthetic routes for these UAAs is also a crucial aspect of their utility. For example, a two-step enantioselective synthesis has been developed for 4-cyano-L-phenylalanine, yielding the product in high purity without the need for chromatography.

Utilization of Azide and Nitrile Vibrational Reporters

Azide and nitrile moieties are excellent vibrational reporters due to their strong infrared absorptions in a spectral window (approximately 2000-2300 cm⁻¹) that is largely free from other protein absorptions. This allows for their signals to be detected with high sensitivity.

The azide group (-N₃) possesses a strong asymmetric stretching vibration that is highly sensitive to the local electrostatic environment. This sensitivity arises from the influence of hydrogen bonding and local electric fields on the vibrational frequency of the azide moiety. Studies have shown that the frequency of the azide asymmetric stretch can shift significantly when the probe is moved from a polar, aqueous environment to a nonpolar, hydrophobic environment within a protein.

For instance, the unnatural amino acid 4-azidomethyl-L-phenylalanine has been developed as an improved vibrational reporter compared to 4-azido-L-phenylalanine. The azide stretch in 4-azidomethyl-L-phenylalanine is more sensitive to the local environment and has a larger oscillator strength compared to the nitrile reporter in 4-cyano-L-phenylalanine. nih.govnih.gov These probes have been successfully incorporated into proteins like superfolder green fluorescent protein (sfGFP) to measure the local environment at different sites. nih.govnih.govdigitellinc.com The photostability of these probes is also a critical factor, with 4-azidomethyl-L-phenylalanine showing greater stability than the photoreactive 4-azido-L-phenylalanine. nih.govnih.gov

A series of azido-modified phenylalanine residues with the azide group at varying distances from the aromatic ring have been synthesized to probe protein hydration with high spatial resolution. mdpi.com The sensitivity of these azide reporters to different local protein environments has been investigated in various solvents that mimic these environments. mdpi.com

The nitrile group (-C≡N) has a symmetric stretching vibration that is also a sensitive probe of its local microenvironment. The frequency of the nitrile stretch is known to shift to higher wavenumbers (a blue shift) upon moving from a nonpolar solvent to a polar, protic solvent like water. This solvatochromism makes 4-cyano-L-phenylalanine (pCNPhe) an effective tool for reporting on the local polarity and hydrogen-bonding environment within a protein. nih.gov

The utility of pCNPhe as a vibrational reporter has been expanded through the synthesis of its isotopomers (¹⁵N, ¹³C, and ¹³C¹⁵N). nih.gov These isotopically labeled probes allow for the unambiguous assignment of the nitrile stretching vibration and can be used in concert to probe multiple sites within a protein simultaneously. nih.gov The combination of temperature-dependent IR spectroscopy, X-ray crystallography, and molecular dynamics simulations provides a comprehensive understanding of the local environment of the nitrile group. nih.govbiorxiv.org

ProbeVibrational ModeFrequency Range (cm⁻¹)Environmental Sensitivity
4-Azidomethyl-L-phenylalanine Azide Asymmetric Stretch~2100High sensitivity to local electrostatic field and hydrogen bonding.
4-Cyano-L-phenylalanine Nitrile Symmetric Stretch~2230Sensitive to local polarity and hydrogen bonding; frequency blue-shifts in more polar environments.

Investigation of Local Protein Environments and Hydration

The site-specific incorporation of phenylalanine-based vibrational probes allows for the detailed investigation of local protein environments and the extent of their hydration. By placing the probe at different locations within a protein, such as a solvent-exposed surface or a buried hydrophobic core, researchers can map the environmental properties of these distinct regions.

Temperature-dependent infrared spectroscopy is a powerful technique used in these investigations. The frequency-temperature line slope (FTLS) method, for example, can be used to assess the solvation state of the reporter group. nih.gov A steeper slope is indicative of a more solvated environment where the probe is in dynamic exchange with the surrounding water molecules. Conversely, a flatter slope suggests a more rigid, desolvated environment.

Studies using 4-cyano-L-phenylalanine in the heme protein Caldanaerobacter subterraneus H-NOX have demonstrated the ability of this probe to report on local hydration environments. nih.govresearchgate.net By incorporating the probe at different sites, it was possible to distinguish between fully solvated, partially solvated, and desolvated (buried) locations within the protein. nih.gov These experimental findings can be further corroborated by X-ray crystallography, which provides a static picture of the probe's environment, including its interactions with nearby residues and water molecules. nih.govnih.gov

Site in ProteinProbe UsedMethod(s)Finding
Surface Site4-Azidomethyl-L-phenylalanineLinear IR SpectroscopyThe azide group is hydrated. mdpi.com
Solvent-Exposed Site4-Cyano-L-phenylalanineTemperature-Dependent IR, X-ray Crystallography, MD SimulationsThe nitrile group is fully solvated. nih.govbiorxiv.orgnih.gov
Partially Buried Site4-Cyano-L-phenylalanineTemperature-Dependent IR, X-ray Crystallography, MD SimulationsThe nitrile group is partially solvated. nih.govbiorxiv.orgnih.gov
Buried Site4-Cyano-L-phenylalanineTemperature-Dependent IR, X-ray Crystallography, MD SimulationsThe nitrile group is desolvated and may form specific interactions with protein atoms. nih.govbiorxiv.orgnih.gov

Applications in Fluorescence-Tagging and Förster Resonance Energy Transfer (FRET) Studies

Beyond vibrational spectroscopy, phenylalanine analogs can be modified to serve as fluorescent tags for protein labeling and as donors or acceptors in Förster Resonance Energy Transfer (FRET) experiments. FRET is a powerful technique for measuring distances on the order of 1-10 nanometers, making it an ideal "spectroscopic ruler" for studying protein conformational changes, protein-protein interactions, and folding dynamics. youtube.comrsc.org

Fluorescent labeling reagents can be attached to biomolecules to allow for their detection at very low concentrations. While the intrinsic fluorescence of phenylalanine is weak, its side chain can be chemically modified to create highly fluorescent derivatives. For example, biphenyl and stilbene derivatives of phenylalanine have been shown to exhibit useful fluorescent properties. The site-specific incorporation of such fluorescent amino acids allows for precise control over the location of the fluorescent label, minimizing perturbations to the protein's structure and function.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Non-Canonical Amino Acid Specificity and Binding Affinity Prediction

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic interactions between molecules over time. In the context of 4-Methyl-L-phenylalanine, MD simulations are crucial for predicting how the addition of a methyl group to the phenyl ring influences its binding affinity and specificity for biological targets compared to native phenylalanine.

Researchers utilize MD simulations to model the behavior of peptides or proteins where L-phenylalanine has been substituted with this compound. These simulations can reveal subtle changes in conformational dynamics and intermolecular interactions within a binding pocket. For instance, extensive simulations of ligand binding to protein targets can elucidate the mechanism of association, often pointing to a conformational selection process where the ligand binds to a pre-existing optimal protein conformation. nih.gov By calculating the binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), scientists can quantitatively predict the stability of the resulting complex. These calculations break down the total binding energy into contributions from van der Waals forces, electrostatic interactions, and solvation energy, providing a detailed picture of the forces driving binding. researchgate.net Such studies are essential for the rational design of peptides with enhanced binding properties or for understanding the molecular basis of an inhibitor's selectivity. The dynamic insights from MD can also help identify conformational changes and key residues that govern the binding and unbinding events, which is critical for drug design. chemrxiv.org

Simulation AspectKey ObjectiveCommon Computational MethodTypical Finding
Binding MechanismTo understand how the ligand approaches and binds to the target.Markov State Models (MSMs)Often reveals a conformational selection mechanism. nih.gov
Binding AffinityTo quantitatively predict the strength of the ligand-target interaction.MM/GBSA or MM/PBSAProvides binding free energy (ΔG) values. researchgate.net
Conformational DynamicsTo observe how the ligand and protein structures change upon binding.Root Mean Square Deviation (RMSD) AnalysisIndicates the stability and flexibility of the complex. researchgate.net
Interaction HotspotsTo identify key amino acid residues responsible for binding.Binding Free Energy DecompositionHighlights residues with significant energy contributions. researchgate.net

Quantum Chemical Methods for Electronic Structure and Molecular Property Analysis

Quantum chemical methods provide a framework for understanding the electronic structure and predicting the molecular properties of compounds like this compound from first principles. These calculations are fundamental to characterizing the molecule's reactivity, spectroscopic signatures, and conformational preferences.

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the conformational landscapes of amino acids. sphinxsai.com For phenylalanine and its derivatives, DFT is used to map the potential energy surface by calculating the energies of various possible three-dimensional arrangements (conformers). nih.gov These studies involve systematically rotating the molecule's single bonds (dihedral angles) to identify low-energy, stable structures.

Research on the parent L-phenylalanine molecule has shown that its conformational landscape is governed by a competition between different noncovalent interactions, primarily intrabackbone hydrogen bonds. nih.gov By applying DFT methods, often including dispersion corrections (e.g., DFT-D) to accurately model van der Waals forces, researchers can predict the relative energies and geometries of these conformers. dntb.gov.ua For this compound, these calculations would also account for the steric and electronic influence of the para-methyl group on the phenyl ring, determining how it affects the stability of different conformers. The results of these calculations are crucial for interpreting experimental data from techniques like microwave and infrared spectroscopy. nih.govresearchgate.net

Hartree-Fock (HF) is a foundational ab initio method used in quantum chemistry. While often considered less accurate than modern DFT methods for many applications due to its lack of electron correlation, it remains a valuable tool for obtaining initial structural optimizations and electronic properties. researchgate.net In studies of L-phenylalanine, HF calculations, typically paired with a basis set like 6-31G(d,p), have been used to optimize the molecular geometry and compute vibrational frequencies. researchgate.netgelisim.edu.tr These results are often compared with those from DFT and experimental data to provide a comprehensive understanding of the molecule's properties. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can offer higher accuracy but at a significantly greater computational cost.

MethodCommon Functional/Basis SetPrimary Application for Phenylalanine ScaffoldsReference
Density Functional Theory (DFT)B3LYP / 6-311++G(d,p)Conformational analysis, geometry optimization, vibrational spectra. nih.govgelisim.edu.tr nih.govgelisim.edu.tr
Dispersion-Corrected DFT (DFT-D)PBE-D / 6-31G(d,p)Accurate modeling of molecular crystal structures and noncovalent interactions. dntb.gov.ua dntb.gov.ua
Hartree-Fock (HF)HF / 6-31G(d,p)Initial geometry optimization, comparison with DFT results. researchgate.net researchgate.net
Time-Dependent DFT (TD-DFT)VariousCalculation of electronic excitation energies and UV-Vis spectra. arxiv.org arxiv.org

Conformational Analysis and Intramolecular Interactions of Phenylalanine Scaffolds

The three-dimensional structure of this compound is not static but exists as an ensemble of rapidly interconverting conformers. The stability of these conformers is dictated by a delicate balance of intramolecular interactions. Computational studies have been instrumental in dissecting these forces.

For the basic phenylalanine scaffold, a variety of non-covalent interactions, including hydrogen bonds (e.g., between the amine and carboxylic acid groups), NH-π, CH-π, and OH-π interactions, are responsible for stabilizing different conformations. researchgate.net Theoretical calculations on phenylalanine methyl esters suggest that the conformational behavior is dictated by an interplay between steric hindrance and hyperconjugative interactions, rather than solely by hydrogen bonds. nih.gov The introduction of the 4-methyl group adds another layer of complexity. This group can influence the electronic properties of the aromatic ring and introduce steric constraints, thereby shifting the conformational equilibrium. Computational analysis allows for the precise quantification of these effects on the molecule's preferred shape and flexibility. nih.gov

Molecular Modeling in Materials Science Applications (e.g., Chiral Covalent Organic Frameworks for Enantioseparation)

Molecular modeling plays a pivotal role in the design of advanced materials incorporating this compound or its derivatives. A prominent example is the development of Chiral Covalent Organic Frameworks (COFs) for enantioseparation. COFs are crystalline porous polymers with well-defined structures, and by incorporating chiral building blocks, they can be designed to selectively interact with one enantiomer over another. rsc.org

Theoretical studies, including DFT calculations and MD simulations, are used to design and understand the performance of these materials. nih.gov For instance, a chiral COF can be constructed using a derivative like 4-borono-L-phenylalanine. rsc.org Modeling can predict the pore size and geometry of the COF and, more importantly, simulate the interactions between the chiral pores and the enantiomers of a target molecule. These simulations can reveal the mechanism of enantioselective recognition, which often involves differences in hydrogen bonding or van der Waals interactions that cause one enantiomer to be retained more strongly within the framework. nih.govresearchgate.net This theoretical guidance accelerates the discovery of new COF structures with high enantioselectivity for applications in chromatography and membrane-based separations. nih.gov

Theoretical Analysis of Molecular Recognition in Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high-affinity binding sites for a specific target molecule. Computational methods are increasingly used to guide the rational design of MIPs targeting molecules like this compound or its analogs, such as 4-borono-L-phenylalanine (BPA). nih.gov

The process begins with a computational screening of functional monomers and cross-linkers. mdpi.com DFT calculations are employed to model the pre-polymerization complex, which consists of the template molecule (e.g., L-phenylalanine as a stand-in to avoid template bleeding) and various functional monomers. nih.gov By calculating the binding energy of these complexes, researchers can identify the monomer that forms the most stable interactions with the template, predicting which will lead to the most effective MIP. researchgate.net MD simulations can then be used to study the dynamic stability of the template-monomer complex in a solvent environment, ensuring the interactions are maintained during the polymerization process. mdpi.com This theoretical analysis helps optimize the MIP formulation, predicting the ideal template-to-monomer ratio and reducing the amount of experimental trial-and-error required. nih.govresearchgate.net

Analytical Methodologies for Research Scale Quantification

Chromatography-Based Techniques

Chromatographic methods are fundamental for the separation and quantification of 4-Methyl-L-phenylalanine from complex mixtures. These techniques offer high resolution and sensitivity, making them indispensable in amino acid analysis.

High-Performance Liquid Chromatography (HPLC) for Amino Acid Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including this compound. Its high resolving power allows for the separation of structurally similar compounds. Purity assessment of commercially available this compound is commonly performed using HPLC, with purities often exceeding 98% being reported. jk-sci.comutechproducts.comutechproducts.com The method typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com Detection is often achieved using a UV detector, as the phenyl ring of the amino acid absorbs ultraviolet light.

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The peak area of this compound in a sample is then compared to this curve to determine its concentration. Derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc) can be employed to enhance detection sensitivity, especially when using fluorescence detection.

A typical HPLC setup for the analysis of this compound might include:

ParameterTypical Condition
Column Reversed-phase C18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Fluorescence (with derivatization)
Temperature Ambient or controlled (e.g., 30 °C)

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices. researchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

In a typical LC-MS/MS workflow, this compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and allows for quantification even at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C or ¹⁵N labeled this compound, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. cigb.edu.cu

Gas Chromatography–Mass Spectrometry (GC-MS) in Amino Acid Profiling

Gas Chromatography–Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis. mdpi.com However, due to the low volatility of amino acids, derivatization is a prerequisite. Common derivatization agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or esterification followed by acylation. researchgate.net

The derivatized this compound becomes volatile and can be separated on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, producing a characteristic mass spectrum that can be used for identification and quantification. GC-MS is particularly useful for metabolic profiling studies where a broad range of amino acids and other metabolites are analyzed simultaneously.

Spectroscopic Quantification Methods

Spectroscopic techniques provide rapid and non-destructive methods for the quantification and characterization of this compound.

UV-Vis Spectroscopy : Due to the presence of the aromatic phenyl ring, this compound exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance maximum is typically observed around 260 nm. researchgate.net This property can be utilized for quantification using the Beer-Lambert law, which relates absorbance to concentration. While less specific than chromatographic methods, UV-Vis spectroscopy is a simple and rapid technique for determining the concentration of pure samples.

Infrared Spectroscopy : Infrared (IR) spectroscopy is a valuable tool for the structural characterization of this compound. researchgate.net The IR spectrum displays characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key expected IR absorption bands for this compound include:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3200-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (carboxyl)1700-1750
C=C stretch (aromatic)1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of this compound. bmrb.io Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the protons on the aromatic ring, the alpha-carbon, the beta-carbon, and the methyl group will each give rise to distinct signals with characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum will show distinct signals for each unique carbon atom. hmdb.ca NMR can also be used for quantitative analysis (qNMR) by integrating the signals and comparing them to a known internal standard.

Chiral Derivatization and Analysis for Stereochemical Characterization

The stereochemical purity of this compound is critical, as the L- and D-enantiomers can have vastly different biological activities. Chiral derivatization followed by chromatographic or spectroscopic analysis is a common approach to determine the enantiomeric composition. nih.gov

Chiral derivatizing agents (CDAs) react with both enantiomers to form diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like HPLC. nih.govepa.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a widely used CDA for amino acids. nih.gov The resulting diastereomers can be separated by reversed-phase HPLC and their relative amounts quantified to determine the enantiomeric excess.

Metabolic Pathway Research Associated with Phenylalanine and Its Modified Forms Non Clinical Focus

Biosynthetic Routes in Microorganisms and Plants

The biosynthesis of aromatic amino acids, including phenylalanine and its analogs, is a vital metabolic process in plants, bacteria, archaea, fungi, and algae. wikipedia.org This capability is absent in mammals, making these amino acids essential dietary components for them. nih.govfrontiersin.org

The primary route for the biosynthesis of aromatic amino acids is the shikimate pathway. nih.govannualreviews.org This seven-step metabolic sequence converts the initial substrates, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. wikipedia.orgnih.gov Chorismate serves as a crucial branch-point intermediate, being the precursor for the synthesis of L-tryptophan, L-phenylalanine, and L-tyrosine. annualreviews.orgyoutube.com In vascular plants, a significant portion, estimated to be over 30% of photosynthetically fixed carbon, is channeled through this pathway. nih.govnih.gov

The pathway is highly conserved across different organisms, underlining its fundamental importance. frontiersin.orgnih.gov The enzymes of this pathway have been a major target for the development of herbicides, as their inhibition disrupts essential amino acid synthesis in plants. nih.gov

The flow of metabolites through the shikimate pathway and into the specific branches for phenylalanine, tyrosine, and tryptophan synthesis is tightly regulated at the enzymatic level. nih.gov Key control points exist at the beginning of the pathway and at the branch points to ensure a balanced production of the aromatic amino acids. nih.gov

Chorismate mutase is a pivotal enzyme that catalyzes the conversion of chorismate to prephenate, the first committed step towards phenylalanine and tyrosine biosynthesis. wikipedia.org This enzyme effectively channels chorismate away from tryptophan synthesis. wikipedia.org The activity of chorismate mutase is often regulated by the end products of the pathway. For instance, it can be inhibited by phenylalanine and tyrosine and activated by tryptophan, allowing for a reciprocal regulation of the metabolic flux. royalsocietypublishing.org

Prephenate dehydratase is another key regulatory enzyme, which catalyzes the conversion of prephenate to phenylpyruvate in the terminal step of phenylalanine biosynthesis in many microorganisms. ebi.ac.uk This enzyme is typically subject to feedback inhibition by phenylalanine, meaning that high levels of phenylalanine will suppress the enzyme's activity, thus preventing its overproduction. nih.govnih.gov Conversely, in some organisms, its activity can be stimulated by tyrosine. nih.govnih.gov

Key Regulatory Enzymes in Phenylalanine Biosynthesis

EnzymeReaction CatalyzedRegulatory MechanismRegulators
Chorismate MutaseChorismate → PrephenateFeedback inhibition/activationInhibited by Phenylalanine and Tyrosine; Activated by Tryptophan royalsocietypublishing.org
Prephenate DehydratasePrephenate → PhenylpyruvateFeedback inhibition/activationInhibited by Phenylalanine and Tryptophan; Activated by Tyrosine nih.govnih.gov

The commercial importance of L-phenylalanine, particularly as a component of the artificial sweetener aspartame, has driven the development of microbial fermentation processes for its production. nih.gov Organisms like Escherichia coli and Corynebacterium glutamicum are commonly used for this purpose. nih.govsemanticscholar.org

Wild-type microorganisms produce L-phenylalanine in amounts sufficient only for their growth, due to stringent regulatory controls. nih.gov Therefore, metabolic engineering strategies are employed to create overproducing strains. These strategies include:

Alleviating feedback inhibition: Key enzymes like DAHP synthase and chorismate mutase-prephenate dehydratase are genetically modified to be less sensitive to feedback inhibition by L-phenylalanine. nih.gov

Deregulation of transcription: The expression of genes encoding pathway enzymes is increased. nih.gov

Increasing precursor supply: The pathways providing the initial substrates, PEP and E4P, are enhanced. nih.gov

Blocking competing pathways: Metabolic fluxes are redirected towards phenylalanine synthesis by inactivating genes for competing pathways. mdpi.com

Enhancing product export: The transport of L-phenylalanine out of the cell is facilitated to reduce intracellular accumulation and feedback inhibition. nih.gov

These engineered strains can achieve high titers of L-phenylalanine in fed-batch fermentation processes. mdpi.comresearchgate.netnih.gov Similar strategies can be adapted for the production of phenylalanine derivatives, including 4-Methyl-L-phenylalanine, by introducing novel enzymatic activities into the host microorganism. nih.gov

Enzymatic Transformations and Analogous Degradation Pathways

Once synthesized, phenylalanine and its modified forms can undergo various enzymatic transformations. The primary metabolic fate of phenylalanine in many organisms is its conversion to tyrosine.

The conversion of L-phenylalanine to L-tyrosine is a critical metabolic reaction, primarily occurring in the liver in mammals. davuniversity.orgresearchgate.net This hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) . researchgate.netwikipedia.org

The reaction is an irreversible process that incorporates one atom of molecular oxygen into the para-position of the phenylalanine aromatic ring, forming tyrosine (p-hydroxyphenylalanine). davuniversity.orgpharmaguideline.com This reaction requires the cofactor tetrahydrobiopterin (B1682763) (BH4), which is oxidized to dihydrobiopterin (BH2) during the process. davuniversity.orgpharmaguideline.com The BH4 is then regenerated by the enzyme dihydrobiopterin reductase in an NADPH-dependent reaction. davuniversity.org

This conversion is the predominant catabolic pathway for phenylalanine. wikipedia.org Tyrosine is not only a proteinogenic amino acid but also a precursor for a variety of important biological molecules, including catecholamines (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin. davuniversity.orgyoutube.com

While the hydroxylation to tyrosine is the main metabolic route for phenylalanine, alternative, less significant pathways exist. nih.gov These pathways become more prominent when the primary pathway is impaired.

Transamination: Phenylalanine can undergo transamination to form phenylpyruvate. nih.govresearchgate.net This reaction is catalyzed by a phenylalanine transaminase. nih.gov Phenylpyruvate can then be further metabolized. This pathway is generally a minor route but its activity increases with high concentrations of phenylalanine. nih.gov

Decarboxylation: Phenylalanine can also be decarboxylated to produce phenylethylamine. nih.govresearchgate.net This reaction is catalyzed by phenylalanine decarboxylase and occurs at a low rate under normal conditions. nih.gov

Major and Minor Metabolic Pathways of L-Phenylalanine

PathwayEnzymeProductSignificance
HydroxylationPhenylalanine Hydroxylase (PAH)L-TyrosinePrimary catabolic pathway wikipedia.org
TransaminationPhenylalanine TransaminasePhenylpyruvateMinor pathway, more active at high phenylalanine levels nih.gov
DecarboxylationPhenylalanine DecarboxylasePhenylethylamineMinor pathway nih.gov

Role of L-Phenylalanine Ammonia (B1221849) Lyase (PAL) in Non-Hydroxylase Pathways

L-Phenylalanine Ammonia Lyase (PAL) is a pivotal enzyme that serves as the entry point from primary metabolism into the vast phenylpropanoid secondary metabolism in plants, fungi, and some bacteria. wikipedia.orgcurresweb.com The reaction it catalyzes is a non-oxidative, non-hydroxylase deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgoup.com This step is crucial for the biosynthesis of thousands of compounds, including flavonoids, lignin, and stilbenes. wikipedia.org

The catalytic mechanism of PAL does not require a cofactor for the deamination reaction and is highly specific for its native substrate, L-phenylalanine. nih.gov However, the substrate specificity of PAL is a subject of significant research, as some isozymes also exhibit a lesser degree of activity towards L-tyrosine. wikipedia.orgnih.gov Furthermore, studies involving site-directed mutagenesis and directed evolution have shown that the enzyme's active site can accommodate and process analogs of phenylalanine, particularly those with substitutions on the phenyl ring. oup.comnih.gov

This compound, as a structural analog of L-phenylalanine, is posited to act as a substrate for PAL. In this proposed reaction, PAL would catalyze the elimination of ammonia from this compound to yield trans-4-methylcinnamic acid. While specific kinetic data for this reaction are not extensively documented, the known tolerance of PAL for other ring-substituted phenylalanines supports this hypothesis. The comparative reactions are outlined below.

SubstrateEnzymeProduct 1Product 2Pathway Significance
L-PhenylalanineL-Phenylalanine Ammonia Lyase (PAL)trans-Cinnamic AcidAmmonia (NH₃)Gateway to natural phenylpropanoid synthesis. wikipedia.org
This compound (Predicted)L-Phenylalanine Ammonia Lyase (PAL)trans-4-Methylcinnamic AcidAmmonia (NH₃)Demonstrates potential for creating novel synthetic compounds.

Application of Isotopic Labeling for Metabolic Flux Studies

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.comwikipedia.org The methodology relies on feeding cells a substrate enriched with stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). creative-proteomics.comnih.gov As the labeled substrate is metabolized, the isotopes are incorporated into various downstream metabolites. By measuring the specific patterns of isotope labeling in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the active pathways and calculate the flux through each reaction. wikipedia.orgnih.gov

While MFA traditionally tracks central carbon metabolism using substrates like ¹³C-glucose, the use of isotopically labeled amino acids is crucial for investigating amino acid biosynthesis, catabolism, and their contribution to other pathways, including protein synthesis. creative-proteomics.comnih.gov Unnatural amino acids, such as this compound, can be synthesized with isotopic labels to serve as specialized probes for metabolic studies. nih.gov

The application of an isotopically labeled version of this compound would allow for precise tracking of its metabolic fate within a biological system. By introducing, for example, [¹³C₉, ¹⁵N]-4-Methyl-L-phenylalanine, researchers could quantify several key metabolic fluxes:

Flux into Protein Synthesis: The rate of incorporation of the labeled analog into newly synthesized proteins, providing insight into protein production dynamics.

Flux through Catabolic Pathways: The rate at which the analog is broken down. For instance, its deamination via the PAL pathway could be traced by monitoring the appearance of labeled trans-4-methylcinnamic acid.

Flux through Transamination: The transfer of the ¹⁵N-labeled amino group to other keto-acids, which would reveal the extent to which the cell's transaminases recognize and utilize this unnatural amino acid.

Different labeling strategies can be designed to answer specific questions about the metabolism of this compound.

Labeled Compound VariantIsotope(s)Primary Metabolic QuestionPotential Analytical Method
[¹⁵N]-4-Methyl-L-phenylalanine¹⁵NWhat is the rate of transamination versus direct incorporation into protein?LC-MS/MS
[Methyl-¹³C]-4-Methyl-L-phenylalanine¹³CIs the methyl group stable or is it metabolically removed? What is the flux into protein synthesis?NMR Spectroscopy
[Ring-U-¹³C₆]-4-Methyl-L-phenylalanine¹³CWhat is the fate of the carbon skeleton? Does it enter catabolic pathways intact?GC-MS, LC-MS
[U-¹³C₉, ¹⁵N]-4-Methyl-L-phenylalanine¹³C, ¹⁵NWhat is the complete metabolic fate (protein synthesis, catabolism, transamination) of the molecule?LC-MS/MS, 2D-NMR

This approach enables a quantitative understanding of how a synthetic amino acid interacts with the complex metabolic network of a cell, providing valuable data for fields like metabolic engineering and biochemical research.

Future Directions and Emerging Research Areas

Rational Design and Development of Novel Non-Canonical Amino Acids with Tailored Chemical and Biological Properties

The ability to introduce amino acids with novel functionalities into proteins opens up a vast chemical space for protein engineering. rsc.org The rational design of new ncAAs with precisely tailored properties is a rapidly advancing field. nih.gov The chemical properties of amino acid side chains, or R-groups, are what give proteins their diverse functions. americanpeptidesociety.orgquora.com These properties include polarity, charge, size, and reactivity. study.comstudy.com By synthetically modifying these side chains, researchers can create ncAAs with unique characteristics that are not found in the 20 canonical amino acids. nih.govnih.gov

The design process for novel ncAAs often begins with identifying a desired chemical or biological property that is lacking in the natural amino acid repertoire. For example, researchers may aim to introduce a specific reactive group for bioorthogonal chemistry, a fluorescent probe for imaging, or a photo-crosslinker to study protein-protein interactions. researchgate.net Computational modeling and synthetic chemistry are then employed to design and create ncAA candidates with the desired functionalities. asu.edu

4-Methyl-L-phenylalanine serves as a prime example of a rationally designed ncAA. The addition of a methyl group to the phenyl ring of L-phenylalanine subtly alters its hydrophobicity and steric profile. chemimpex.com This seemingly minor modification can lead to significant changes in protein structure, stability, and function when this compound is incorporated into a polypeptide chain. chemimpex.com Building on this concept, future research will focus on creating a diverse library of phenylalanine analogs and other ncAAs with a wide range of chemical modifications to their side chains. nih.gov This will provide a powerful toolkit for fine-tuning protein properties and engineering proteins with entirely new functions. creativebiomart.net

Table 1: Examples of Rationally Designed Non-Canonical Amino Acids and Their Tailored Properties

Non-Canonical Amino AcidTailored PropertyPotential Application
p-Azido-L-phenylalanineBioorthogonal reactivity (azide group)Site-specific protein labeling and conjugation. profacgen.com
p-Acetyl-L-phenylalanineBioorthogonal reactivity (keto group)Protein immobilization and engineering. nih.gov
O-Methyl-L-tyrosineAltered hydrogen bonding and electronicsProbing enzyme mechanisms and protein structure. acs.orgualberta.ca
L-DOPA (3,4-dihydroxy-L-phenylalanine)Redox activity and adhesive propertiesEnzyme engineering and biomaterial development. nih.govnih.gov

Integration of this compound and Analogues into Advanced Bioconjugation and Bioorthogonal Chemistry Strategies

Bioconjugation, the process of linking molecules to proteins and other biomolecules, is a cornerstone of modern biotechnology. nih.gov The use of ncAAs with bioorthogonal functional groups has revolutionized this field by allowing for highly specific and efficient labeling of proteins in their native environment. nih.govresearchgate.net These bioorthogonal reactions involve pairs of functional groups that react selectively with each other under physiological conditions without interfering with native biological processes. nih.gov

While this compound itself does not possess a bioorthogonal handle, its phenylalanine scaffold can be readily modified to include such functionalities. chemrxiv.orgresearchgate.net For example, derivatives like p-azido-L-phenylalanine and p-ethynyl-L-phenylalanine have been developed for use in click chemistry, a powerful set of bioorthogonal reactions. nih.gov The site-specific incorporation of these phenylalanine analogs into a protein of interest allows for the precise attachment of a wide range of molecules, including fluorescent dyes, drug molecules, and polyethylene (B3416737) glycol (PEG) chains. nih.govcreative-biogene.com

Future research in this area will focus on developing new bioorthogonal reaction chemistries with even faster kinetics and higher specificity. Additionally, efforts will be made to expand the toolkit of bioorthogonal ncAAs, including novel phenylalanine derivatives with unique reactive groups. The integration of these advanced bioconjugation strategies will enable the creation of more sophisticated protein-based therapeutics, diagnostics, and research tools. nih.gov

Expansion of the Genetic Code for Engineering Multifunctional Proteins and Enzymes

The ability to incorporate ncAAs into proteins relies on the expansion of the genetic code. addgene.org This is typically achieved by repurposing a stop codon, such as the amber codon (UAG), to encode for a specific ncAA. rsc.orgnih.gov This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA into the host organism. ualberta.canih.gov The orthogonal aaRS is engineered to specifically recognize and charge the ncAA onto the orthogonal tRNA, which then delivers the ncAA to the ribosome in response to the repurposed codon. nih.gov

The successful incorporation of this compound and a wide variety of other ncAAs has demonstrated the power of this technology. nih.gov By expanding the genetic alphabet beyond the 20 canonical amino acids, researchers can now create proteins and enzymes with novel functions and enhanced properties. rsc.orgazolifesciences.com For instance, the introduction of ncAAs can be used to increase enzyme stability, alter substrate specificity, or introduce new catalytic activities. nih.gov

A key area of future research is the development of methods for incorporating multiple, distinct ncAAs into a single protein. nih.gov This would allow for the creation of truly multifunctional proteins with a range of customized properties. Challenges to be addressed include the development of mutually orthogonal aaRS/tRNA pairs and the efficient delivery of multiple ncAAs to the cell. nih.gov Overcoming these hurdles will pave the way for the design and synthesis of highly complex and sophisticated protein-based machines.

Applications in the Development of Advanced Biomaterials and Targeted Delivery Systems

Non-canonical amino acids are also finding increasing use in the field of materials science, particularly in the development of advanced biomaterials. researchgate.netresearchgate.net The incorporation of ncAAs into protein-based polymers can be used to precisely control the material's physical and chemical properties, such as its mechanical strength, biodegradability, and responsiveness to environmental stimuli. researchgate.netyoutube.com

This compound, with its altered hydrophobicity, can influence the self-assembly and bulk properties of protein-based materials. chemimpex.com By strategically placing this and other ncAAs within a protein polymer sequence, researchers can design materials with tailored properties for a variety of applications, including tissue engineering, drug delivery, and biosensing. researchgate.net

In the context of targeted delivery systems, ncAAs can be used to attach targeting ligands or drug molecules to a protein-based carrier. creative-biogene.com The site-specific nature of ncAA incorporation ensures a homogenous product with a precise drug-to-carrier ratio, which is crucial for therapeutic efficacy and safety. Future work will focus on designing novel protein-based biomaterials with increasingly complex and dynamic properties, as well as developing more sophisticated targeted delivery systems with enhanced targeting capabilities and controlled release profiles. youtube.com

Computational-Guided Discovery and Engineering of Novel Biological Systems Incorporating Modified Phenylalanines

Computational methods are playing an increasingly important role in the design and engineering of proteins and biological systems. meilerlab.orgnih.gov The incorporation of ncAAs, including modified phenylalanines, significantly expands the chemical space available for protein design, creating both opportunities and challenges for computational approaches. meilerlab.orgnih.govbiorxiv.org

Computational tools can be used to predict the structural and functional consequences of incorporating a specific ncAA, such as this compound, into a protein. nih.gov This can help to guide the rational design of proteins with desired properties, reducing the need for extensive experimental screening. Furthermore, computational methods can be used to design novel aaRSs that are specific for a particular ncAA, which is a critical step in expanding the genetic code. nih.gov

Looking ahead, the integration of computational design with experimental high-throughput screening methods will accelerate the discovery and engineering of novel biological systems incorporating ncAAs. biorxiv.org This will enable the creation of proteins and enzymes with unprecedented functions, as well as the design of entirely new biological circuits and pathways. The continued development of more accurate and efficient computational algorithms will be essential for realizing the full potential of this exciting field. nih.gov

Q & A

How can researchers confirm the structural identity of 4-Methyl-L-phenylalanine during synthesis?

Basic Research Question
To verify the structure, researchers should combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the methyl substitution at the para position of the phenyl ring and the stereochemistry of the L-configuration.
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (C10_{10}H13_{13}NO2_2) and molecular weight (179.22 g/mol) .
  • Chromatographic Purity : Employ reverse-phase HPLC with a chiral column to separate enantiomers and assess purity, leveraging retention time data (e.g., 35.347 min for L-form vs. 38.600 min for D-form) .

What methodological approaches ensure enantiomeric purity in studies involving this compound?

Basic Research Question
Enantiomeric purity is critical for biological activity studies. Key steps include:

  • Chiral Synthesis : Use enantioselective catalysts (e.g., chiral auxiliaries or enzymes) during synthesis to minimize racemization .
  • Analytical Validation : Perform chiral HPLC or capillary electrophoresis with UV detection, referencing retention times specific to L- and D-forms (see for retention parameters) .
  • Dynamic Kinetic Resolution : For scalable production, apply biocatalytic methods (e.g., aminotransferases) to achieve >99% enantiomeric excess .

How does substituting phenylalanine with this compound impact G-protein-coupled receptor (GPCR) signaling pathways?

Advanced Research Question
Substitution studies (e.g., in PAR4 receptor activation) reveal:

  • Reduced Agonist Efficacy : this compound substitution decreases calcium signaling potency (EC50_{50} = 9.4 ± 3.0 µM vs. 5.2 ± 1.0 µM for wild-type) and β-arrestin recruitment (56–63% efficacy) due to increased steric bulk and altered hydrophobicity .
  • Experimental Design :
    • Dose-Response Curves : Compare EC50_{50} values across mutant and wild-type peptides.
    • Control Experiments : Use non-methylated analogs (e.g., tyrosine or 4-fluoro-phenylalanine) to isolate steric/hydrophobic effects .
  • Data Interpretation : Address contradictions (e.g., partial vs. full agonism) by analyzing receptor-ligand docking simulations and molecular dynamics .

What strategies resolve discrepancies in bioactivity data for this compound-modified peptides?

Advanced Research Question
Inconsistent activity data may arise from:

  • Conformational Flexibility : Use circular dichroism (CD) spectroscopy to assess peptide secondary structure changes caused by methyl substitution .
  • Solvent Effects : Test activity in varied buffer systems (e.g., lipid-rich vs. aqueous media) to evaluate hydrophobic interactions .
  • Orthogonal Assays : Combine calcium flux assays (functional activity) with surface plasmon resonance (SPR) to measure binding affinity independently .

What safety protocols are recommended for handling this compound in synthetic workflows?

Basic Research Question
While specific toxicity data are limited, general precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of dust or vapors .
  • Waste Disposal : Incinerate waste in a certified chemical incinerator to prevent environmental release .

How can researchers optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

Advanced Research Question
Optimization strategies involve:

  • Coupling Efficiency : Use coupling agents like HATU/DIPEA in DMF to enhance reaction rates for sterically hindered residues .
  • Side-Chain Protection : Employ tert-butyloxycarbonyl (Boc) or allyloxycarbonyl (Alloc) groups for the methyl-phenyl side chain to prevent undesired reactions .
  • Cleavage Conditions : Adjust trifluoroacetic acid (TFA) cleavage cocktails (e.g., 95% TFA, 2.5% H2_2O, 2.5% triisopropylsilane) to minimize side-chain modifications .

What analytical techniques beyond HPLC are suitable for characterizing this compound in complex mixtures?

Basic Research Question
Complementary methods include:

  • Ion Mobility Spectrometry (IMS) : Differentiate isomers based on collision cross-section differences .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., methyl C-H stretches at ~2870 cm1^{-1}) .
  • X-ray Crystallography : Resolve 3D structure in crystalline form, particularly for validating stereochemistry in novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.